

Application Note: Quantification of 4,5-Dehydro Apixaban in Drug Substance

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Compound of Interest

Compound Name: 4,5-Dehydro Apixaban

Cat. No.: B601577

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Introduction

Apixaban is an oral, direct factor Xa inhibitor used to prevent and treat thromboembolic events. During the synthesis and storage of the Apixaban drug substance, process-related impurities and degradation products can arise. One such critical impurity is **4,5-Dehydro Apixaban**, a structural analog of Apixaban characterized by a double bond in the dihydropyrazolo[3,4-c]pyridine core.[1] The presence of this and other impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.

This application note provides a detailed protocol for the quantification of **4,5-Dehydro Apixaban** in Apixaban drug substance using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is designed to be specific, sensitive, accurate, and precise, in accordance with ICH guidelines.[2][3][4][5]

Quantitative Data Summary

The following table summarizes the quantitative performance of the analytical method for **4,5-Dehydro Apixaban** and other related impurities.

Analyte	Retention Time (min)	Linearity Range (µg/mL)	Correlation Coefficient (r ²)	LOD (µg/mL)	LOQ (µg/mL)	Recovery (%)
Apixaban	~2.2 - 6.0	7.5 - 37.5	>0.99	0.09	0.31	94.2 - 108.5
4,5-Dehydro Apixaban	Not specified	Not specified	>0.99	Not specified	Not specified	94.2 - 108.5
Other Impurities	Variable	4 - 14	>0.99	~0.1	~0.3	94.2 - 108.5

Note: Specific retention time, LOD, and LOQ for **4,5-Dehydro Apixaban** are not explicitly detailed in the provided search results but the method is validated for Apixaban and its impurities collectively. The performance for **4,5-Dehydro Apixaban** is expected to be within the validated range for other impurities.[\[5\]](#)[\[6\]](#)

Experimental Protocol

This protocol outlines a stability-indicating RP-HPLC method for the quantification of **4,5-Dehydro Apixaban**.

Materials and Reagents

- Apixaban Reference Standard (>99.5% purity)
- **4,5-Dehydro Apixaban** Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium Dihydrogen Orthophosphate (AR grade) or Trifluoroacetic Acid (TFA)
- Potassium Dihydrogen Phosphate

- Orthophosphoric Acid
- Water (HPLC grade)
- Diluent: Water and Acetonitrile (1:1 v/v)[7]

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
- Analytical balance
- Sonicator
- pH meter

Chromatographic Conditions

Parameter	Condition
Column	Ascentis Express® C18 (100 mm x 4.6 mm, 2.7 µm) or equivalent C18 column (e.g., Zorbax C18, 150 mm x 4.6 mm, 5 µm)[2][3]
Mobile Phase A	0.1% TFA in Water or Phosphate Buffer[5]
Mobile Phase B	Acetonitrile[2][5]
Gradient Program	A gradient program should be optimized to ensure separation of Apixaban from its impurities. An example gradient is: 0-20 min (75% A to 65% A), 20-30 min (65% A to 40% A), 30-40 min (hold at 40% A), 40-42 min (40% A to 75% A), 42-50 min (hold at 75% A).[8]
Flow Rate	1.0 mL/min[9]
Column Temperature	35°C - 40°C[2][7]
Detection Wavelength	220 nm or 280 nm[5][9]
Injection Volume	10 µL - 50 µL[8][10]

Preparation of Solutions

- **Standard Stock Solution (Apixaban):** Accurately weigh about 50 mg of Apixaban reference standard into a 100 mL volumetric flask. Add approximately 80 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.[7]
- **Impurity Stock Solution (4,5-Dehydro Apixaban):** Accurately weigh about 2.5 mg of **4,5-Dehydro Apixaban** reference standard into a 20 mL volumetric flask. Add approximately 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
- **Spiked Sample Solution:** Prepare a solution of the Apixaban drug substance in the diluent at a concentration of 100 µg/mL. Spike this solution with the **4,5-Dehydro Apixaban** stock solution to achieve a final impurity concentration within the linear range (e.g., 5 µg/mL).

Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

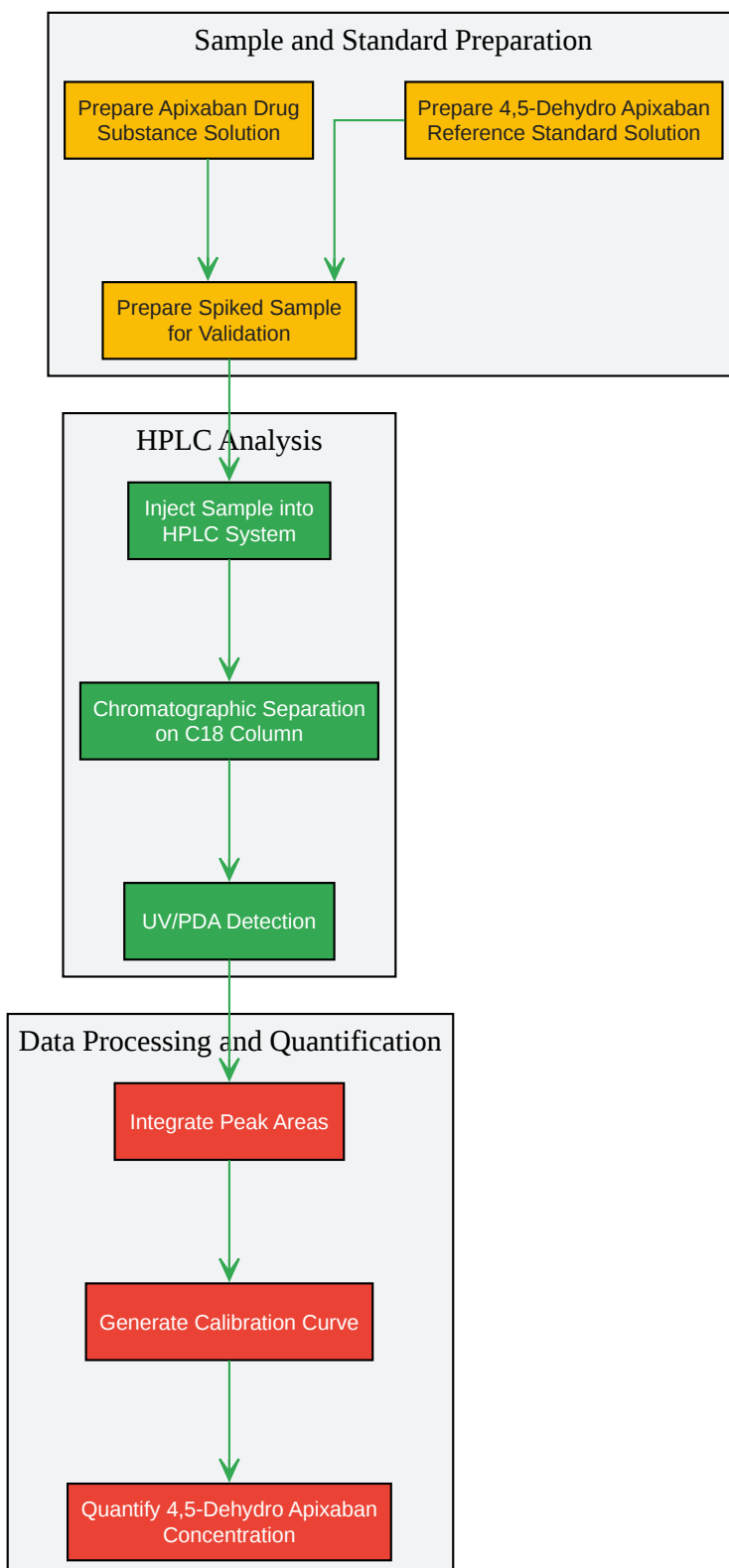
- **Specificity:** Demonstrated by the separation of Apixaban from its impurities and any degradation products formed during forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[\[2\]](#)[\[3\]](#)
- **Linearity:** Assessed by analyzing a series of solutions with varying concentrations of **4,5-Dehydro Apixaban**. The correlation coefficient should be >0.99 .[\[5\]](#)
- **Accuracy:** Determined by the recovery of a known amount of **4,5-Dehydro Apixaban** spiked into the sample matrix. Recoveries should be within 94.2% and 108.5%.[\[5\]](#)
- **Precision:** Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) should be less than 5.0%.[\[5\]](#)
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) by injecting a series of diluted solutions.[\[5\]](#)
- **Robustness:** Assessed by making deliberate small changes to the method parameters, such as flow rate, column temperature, and mobile phase composition, and observing the effect on the results.[\[9\]](#)

Visualizations

Chemical Structures and Relationship

Caption: Relationship between Apixaban and its 4,5-Dehydro impurity.

Experimental Workflow



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Caption: Workflow for the quantification of **4,5-Dehydro Apixaban**.

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